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molecular formula C8H8Cl2O B075180 1-(3,4-Dichlorophenyl)ethanol CAS No. 1475-11-2

1-(3,4-Dichlorophenyl)ethanol

Cat. No. B075180
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925768

Procedure details

This compound is prepared by the procedure described in Preparation 3.4 from 25 ml of a 33% solution of HBr in AcOH and 5 g of 3,4-dichloro-1-(1-hydroxyethyl)benzene. 6.4 g of the expected product are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[Cl:2][C:3]1[CH:4]=[C:5]([CH:10](O)[CH3:11])[CH:6]=[CH:7][C:8]=1[Cl:9]>CC(O)=O>[Br:1][CH:10]([C:5]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:3]([Cl:2])[CH:4]=1)[CH3:11]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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